

# Application Notes: Rapid Screening of Clothianidin using a Gold Immunochromatographic Assay

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## Compound of Interest

Compound Name: Clothianidin

Cat. No.: B1669248

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## Introduction

**Clothianidin** is a neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2][3] Its extensive use, however, raises concerns about potential residues in food products and the environment.[4][5] Traditional analytical methods for detecting **clothianidin**, such as high-performance liquid chromatography (HPLC) and gas chromatography, are accurate but can be time-consuming, expensive, and require sophisticated equipment and skilled personnel. The gold immunochromatographic assay (GICA), also known as a lateral flow assay, offers a rapid, simple, and cost-effective alternative for on-site screening of **clothianidin** residues. This application note provides a detailed protocol for a competitive GICA for the semi-quantitative detection of **clothianidin**.

## Principle of the Assay

The GICA for **clothianidin** is based on a competitive immunoassay format. The test strip contains a conjugate pad, a nitrocellulose membrane, and an absorbent pad. The conjugate pad holds a specific monoclonal antibody against **clothianidin** that is labeled with colloidal gold nanoparticles (AuNP-mAb). The nitrocellulose membrane is striped with a test line (T-line) and a control line (C-line). The T-line is coated with a **clothianidin**-protein conjugate (e.g., **clothianidin**-OVA), and the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG).

When a sample extract is applied to the sample pad, it migrates along the strip by capillary action. If **clothianidin** is present in the sample, it will compete with the **clothianidin**-protein conjugate on the T-line for binding to the AuNP-mAb in the conjugate pad.

- **Negative Result:** In the absence or at very low concentrations of **clothianidin**, the AuNP-mAb will bind to the **clothianidin**-protein conjugate on the T-line, resulting in the appearance of a visible red line.
- **Positive Result:** If **clothianidin** is present at a concentration above the detection limit, it will bind to the AuNP-mAb, preventing it from binding to the T-line. This results in a weaker or absent T-line.

The C-line should always appear, indicating that the strip is working correctly. The intensity of the T-line is inversely proportional to the concentration of **clothianidin** in the sample.

## Experimental Protocols

### Materials and Reagents

- Gold Immunochromatographic Test Strips for **Clothianidin**
- Sample Extraction Buffer (e.g., 0.01 M PBS, pH 7.4, with 0.5% Tween-20)
- **Clothianidin** Standard Solutions (for determining sensitivity and for spiking samples)
- Micropipettes and tips
- Vortex mixer
- Centrifuge and centrifuge tubes
- Timer

### Sample Preparation

Accurate sample preparation is crucial for reliable results. The following are general guidelines for different matrices.

#### A. Liquid Samples (e.g., Water, Fruit Juice)

- For clear liquid samples like water, no pretreatment may be necessary.
- For fruit juices, such as apple or cucumber juice, a simple dilution is often sufficient. For example, dilute apple juice five-fold and cucumber juice four-fold with the extraction buffer.
- Centrifuge the diluted sample at 4000 g for 10 minutes to pellet any solid debris.
- Use the supernatant for the assay.

#### B. Solid Samples (e.g., Cucumber, Rice, Soil)

- Homogenize a representative portion of the solid sample.
- Weigh a specific amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
- Add a measured volume of an appropriate extraction solvent (e.g., methanol or acetonitrile).
- Vortex vigorously for 2-3 minutes to ensure thorough extraction of **clothianidin**.
- Centrifuge the mixture at 4000 g for 10 minutes.
- Carefully collect the supernatant.
- The supernatant may require further dilution with the sample extraction buffer to minimize matrix effects. The optimal dilution factor should be determined experimentally.

## Assay Procedure

- Bring the test strips and samples to room temperature before use.
- Open the sealed pouch and remove the required number of test strips.
- Mix 50  $\mu$ L of the gold-labeled monoclonal antibody with 150  $\mu$ L of the prepared sample solution in a microcentrifuge tube.
- Allow the mixture to react for approximately 5 minutes.
- Apply the entire mixture to the sample pad of the test strip.

- Start a timer and allow the strip to develop for 5-10 minutes.
- Observe the results by comparing the color intensity of the T-line to the C-line.

## Interpretation of Results

- Negative (-): Both the T-line and C-line appear with strong color intensity. The T-line intensity is similar to or stronger than the C-line. This indicates that the **clothianidin** concentration is below the visual detection limit.
- Weakly Positive ( $\pm$ ): Both lines are visible, but the T-line is noticeably weaker than the C-line. This suggests the presence of **clothianidin** at a concentration near the detection limit.
- Strongly Positive (+): The C-line is visible, but the T-line is very faint or completely absent. This indicates a **clothianidin** concentration above the detection limit.
- Invalid: If the C-line does not appear, the test is invalid, and the assay should be repeated with a new strip.

## Data Presentation

The performance of the gold immunochromatographic assay for **clothianidin** can be summarized by its detection limits in various matrices.

Parameter	Buffer (0.01 M PBS)	Cucumber Juice	Apple Juice	Soil	Reference(s)
Visual Detection Limit	2.5 µg/L	-	-	-	
Cut-off Limit	1 ng/mL	4 ng/mL	5 ng/mL	-	
Visual Detection Limit	8 ng/mL	-	-	-	
LOD (ELISA for comparison)	3.8 ng/mL	-	-	3.8 ng/mL	

Note: Detection limits can vary depending on the specific antibody used and the composition of the test strip.

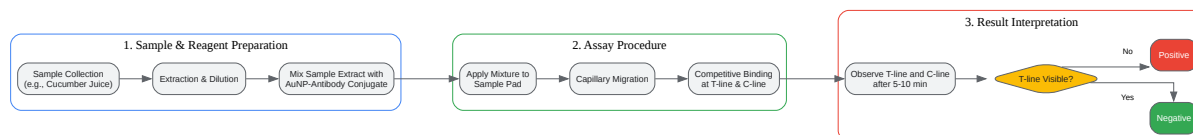
## Cross-Reactivity

The specificity of the antibody is critical for an accurate assay. The cross-reactivity with other structurally related neonicotinoid insecticides is typically evaluated.

Compound	Cross-Reactivity (%)	Reference(s)
Clothianidin	100	
Dinotefuran	Can show some cross-reactivity	
Other neonicotinoids	Negligible	

Note: The degree of cross-reactivity can vary between different monoclonal antibodies.

## Mandatory Visualization



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